2-(1-Aminocyclobutyl)ethan-1-ol
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis of Amino Alcohols : Research conducted by Sadigov et al. (2020) involved the synthesis of 2-aminocyclododecan-1-ol and similar amino alcohols through oxidative hydroxybromination. This process involved the addition of intermediate dioxidanium bromide to an unsaturated substrate to yield α-bromo alcohols, which were further modified into α-amino alcohols (Sadigov et al., 2020).
Amino Alcohol Ligands : A study by De Sousa et al. (2010) focused on the synthesis of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine, an amino-alcohol ligand. This compound, synthesized from cyclopentene oxide and ethylenediamine, was analyzed for its potential in metal ion complexation (De Sousa et al., 2010).
Antimicrobial and Antioxidant Activities
Antioxidant Agents : Asha et al. (2009) synthesized novel derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate, which showed promising antioxidant activity. These compounds were synthesized by a nucleophilic substitution reaction and evaluated using assays like DPPH and hydroxy radical induced DNA strand scission (Asha et al., 2009).
Antimicrobial Activity : Wanjari (2020) explored the synthesis and antimicrobial activity of certain heterocyclic compounds, using 4-chlorophenol as a starting material. These compounds were tested for their efficacy against gram-positive and gram-negative bacteria (Wanjari, 2020).
Applications in Catalysis and Organic Synthesis
- Asymmetric Catalysis : Schiffers et al. (2006) developed a method for resolving racemic 2-aminocyclohexanol derivatives, which were then used as ligands in asymmetric catalysis. This process enabled the production of products with high enantiomeric excess, demonstrating the potential of these compounds in catalytic applications (Schiffers et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-(1-aminocyclobutyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-6(4-5-8)2-1-3-6/h8H,1-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJLCLKIEWILAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501312037 | |
Record name | 1-Aminocyclobutaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1132814-49-3 | |
Record name | 1-Aminocyclobutaneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132814-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Aminocyclobutaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501312037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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